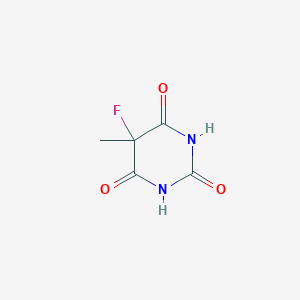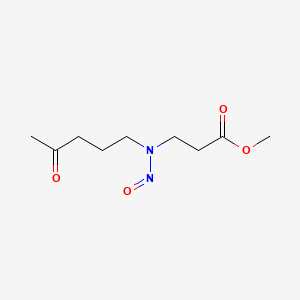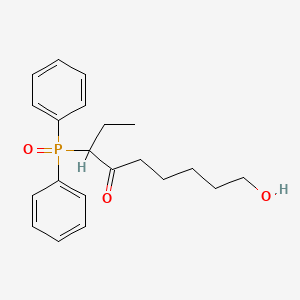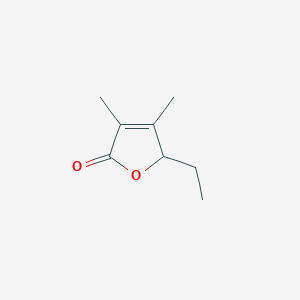
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide is a complex organic compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide typically involves multiple steps, starting from the basic building blocks of acridine and glycine derivatives. The reaction conditions often require controlled environments with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize the production of by-products, ensuring a consistent and high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate the substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more complex acridine derivatives, while reduction reactions may yield simpler compounds with fewer functional groups.
Aplicaciones Científicas De Investigación
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide involves its interaction with specific molecular targets and pathways. The acridine moieties in the compound are known to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A compound with similar acridine moieties, known for its use as a fluorescent dye in biological research.
Amsacrine: A compound used in chemotherapy, known for its ability to intercalate with DNA and inhibit topoisomerase II.
Uniqueness
Glycine, N-9-acridinyl-, 2-((9-acridinylamino)acetyl)hydrazide, dihydrobromide stands out due to its unique combination of acridine and glycine derivatives, which confer distinct chemical and biological properties
Propiedades
| 82906-12-5 | |
Fórmula molecular |
C30H26Br2N6O2 |
Peso molecular |
662.4 g/mol |
Nombre IUPAC |
2-(acridin-9-ylamino)-N'-[2-(acridin-9-ylamino)acetyl]acetohydrazide;dihydrobromide |
InChI |
InChI=1S/C30H24N6O2.2BrH/c37-27(17-31-29-19-9-1-5-13-23(19)33-24-14-6-2-10-20(24)29)35-36-28(38)18-32-30-21-11-3-7-15-25(21)34-26-16-8-4-12-22(26)30;;/h1-16H,17-18H2,(H,31,33)(H,32,34)(H,35,37)(H,36,38);2*1H |
Clave InChI |
CMNCVGSHCHOVFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCC(=O)NNC(=O)CNC4=C5C=CC=CC5=NC6=CC=CC=C64.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)




